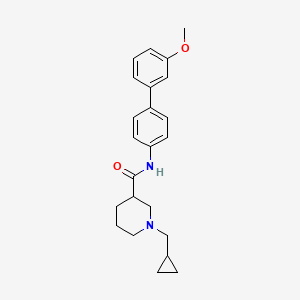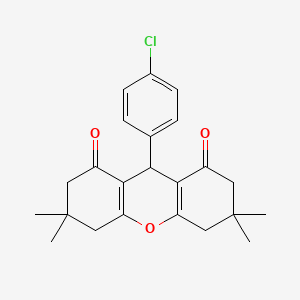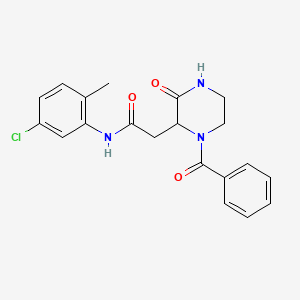
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide, also known as MDB or MDBP, is a chemical compound that has shown potential in scientific research. This compound belongs to the class of drugs known as benzodioxole derivatives and has been studied for its potential use in various fields of research.
Mécanisme D'action
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide is believed to exert its biological effects through the modulation of various cellular pathways. It has been shown to interact with various proteins and enzymes in the body, including the dopamine transporter, the sigma receptor, and the monoamine oxidase enzyme. These interactions can lead to changes in cellular signaling and can ultimately result in the desired biological effect.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, it has been shown to improve cognitive function and memory. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In drug discovery, it has been shown to have broad-spectrum activity against various drug-resistant bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been shown to have potent biological activity in various fields of research. However, there are also limitations to its use. N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide is a relatively new compound, and its biological effects are not yet fully understood. It also has limited availability, which can make it difficult to obtain for use in experiments.
Orientations Futures
There are several future directions for research involving N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide. In neuroscience, further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to optimize its use as a chemotherapeutic agent. In drug discovery, further studies are needed to identify its mechanisms of action and to develop new drugs based on its structure. Additionally, further studies are needed to explore the potential of N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide in other fields of research, such as infectious diseases and metabolic disorders.
Méthodes De Synthèse
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N-methylpiperidin-3-one in the presence of a catalyst. The resulting product is then purified to obtain N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide in its pure form.
Applications De Recherche Scientifique
N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various fields of scientific research. It has shown promise in the areas of neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a chemotherapeutic agent. In drug discovery, N-(1-methyl-6-oxo-3-piperidinyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-7-10(3-5-13(16)17)15-14(18)9-2-4-11-12(6-9)20-8-19-11/h2,4,6,10H,3,5,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYQBMLIHYHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopiperidin-3-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)



![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)